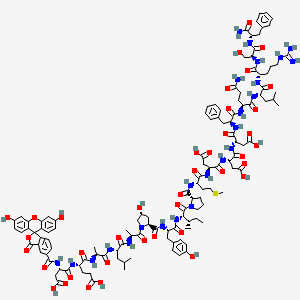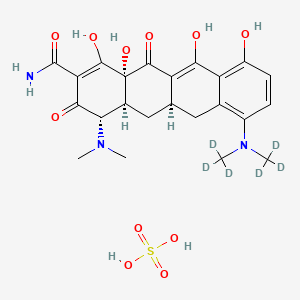
Tetramethylrhodamine-5-maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylrhodamine-5-maleimide is a thiol-reactive fluorescent dye widely used in various scientific fields. It is known for its photostability and pH-insensitive red-orange fluorescence, making it suitable for labeling proteins and other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
Tetramethylrhodamine-5-maleimide is synthesized through a series of chemical reactions involving tetramethylrhodamine and maleimide. The process typically involves the reaction of tetramethylrhodamine with maleic anhydride in the presence of a catalyst under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Tetramethylrhodamine-5-maleimide primarily undergoes thiol-reactive reactions, forming stable conjugates with thiol groups present in proteins and other biomolecules . It does not react significantly with histidines and methionines under physiological conditions .
Common Reagents and Conditions
The common reagents used in reactions with this compound include thiol-containing compounds such as cysteine residues in proteins. The reactions are typically carried out under mild conditions, often at room temperature and neutral pH .
Major Products
The major products formed from these reactions are fluorescent conjugates, which are used in various applications such as fluorescence microscopy and flow cytometry .
科学的研究の応用
Tetramethylrhodamine-5-maleimide has a wide range of applications in scientific research:
作用機序
Tetramethylrhodamine-5-maleimide exerts its effects through its thiol-reactive properties. It forms covalent bonds with thiol groups in proteins, resulting in stable fluorescent conjugates. This allows for the visualization and tracking of proteins in various biological systems . The molecular targets include cysteine residues in proteins, and the pathways involved are primarily related to protein labeling and detection .
類似化合物との比較
Similar Compounds
Tetramethylrhodamine (TRITC): Another thiol-reactive dye with similar fluorescence properties but different chemical structure.
Alexa Fluor 555: A high-performance alternative to tetramethylrhodamine-5-maleimide, offering brighter and more photostable conjugates.
Uniqueness
This compound is unique due to its specific reactivity with thiol groups and its photostable, pH-insensitive fluorescence. This makes it particularly suitable for long-term imaging and quantitative analysis in various scientific applications .
特性
分子式 |
C28H23N3O5 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrol-1-yl)benzoate |
InChI |
InChI=1S/C28H23N3O5/c1-29(2)16-5-9-20-23(14-16)36-24-15-17(30(3)4)6-10-21(24)27(20)22-13-18(7-8-19(22)28(34)35)31-25(32)11-12-26(31)33/h5-15H,1-4H3 |
InChIキー |
KTVDADGGDFOITB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N5C(=O)C=CC5=O)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


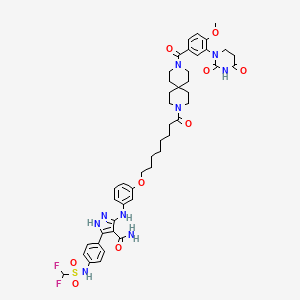
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
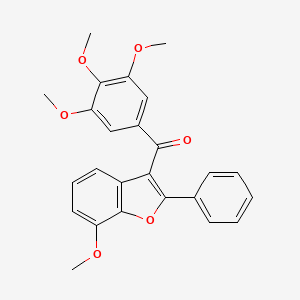
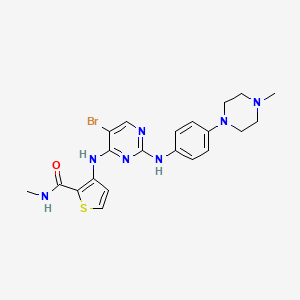
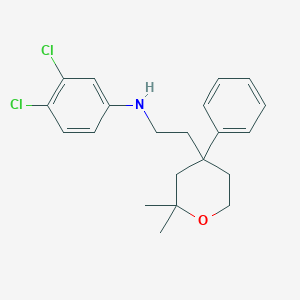
![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)
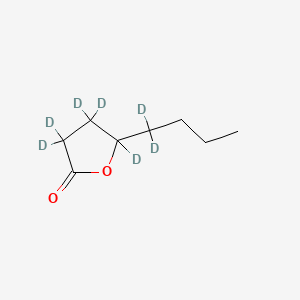
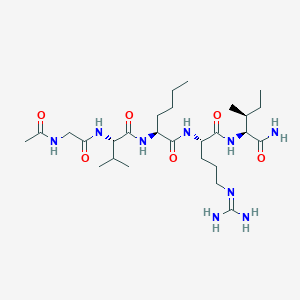
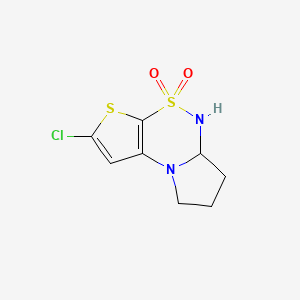
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)
